Flurazepam-N-desalkylhydroxyl, commonly referred to as N-desalkylflurazepam, is an active metabolite of the benzodiazepine flurazepam. This compound is primarily recognized for its hypnotic properties and is classified under the broader category of benzodiazepines, which are widely used for their anxiolytic, sedative, and muscle relaxant effects. Flurazepam itself is utilized mainly in the treatment of insomnia, and its metabolite plays a significant role in the pharmacological effects observed with flurazepam administration.
Flurazepam-N-desalkylhydroxyl is derived from flurazepam through metabolic processes in the liver. The compound was first synthesized and introduced into medical practice in 1968 by Roche Pharmaceuticals. It has since been a subject of various pharmacokinetic and pharmacodynamic studies due to its clinical relevance and potential for accumulation in the body.
Flurazepam-N-desalkylhydroxyl is synthesized through the metabolic conversion of flurazepam. This process involves the removal of the N-alkyl group from the parent compound, leading to the formation of N-desalkylflurazepam. The synthesis can be represented by the following reaction:
The synthesis occurs primarily via hepatic metabolism, where cytochrome P450 enzymes play a crucial role. The major pathways involve oxidative demethylation processes that convert flurazepam into its metabolites, including N-desalkylflurazepam. Studies indicate that this metabolite has a longer half-life compared to flurazepam itself, contributing to its prolonged effects.
Flurazepam-N-desalkylhydroxyl has a distinct molecular structure characterized by:
Flurazepam-N-desalkylhydroxyl participates in several chemical reactions typical of benzodiazepine derivatives. Its primary reactions include:
The metabolic pathways for N-desalkylflurazepam are critical for understanding its pharmacokinetics. The compound is primarily excreted via urine as conjugated forms, with less than 1% excreted unchanged.
Flurazepam-N-desalkylhydroxyl functions as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) A receptor sites. The binding enhances GABA's inhibitory effects on neuronal excitability, leading to increased chloride ion influx and resultant hyperpolarization of neurons.
Studies indicate that N-desalkylflurazepam has a long elimination half-life ranging from 47 to 100 hours, which contributes to its potential for accumulation within the body after repeated dosing.
Flurazepam-N-desalkylhydroxyl is primarily used in clinical settings as a measure for assessing the pharmacokinetics of flurazepam therapy. Understanding its properties aids healthcare providers in managing dosing regimens effectively to minimize side effects while maximizing therapeutic benefits. Additionally, due to its long half-life, it is studied for its implications in both therapeutic use and potential misuse scenarios within psychiatric contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: